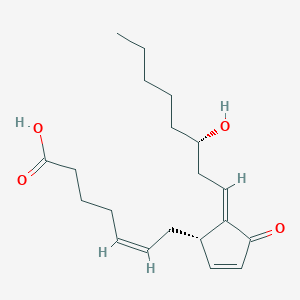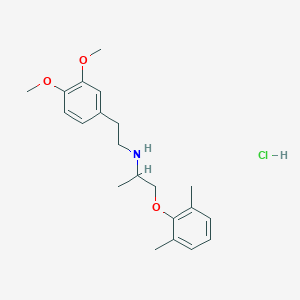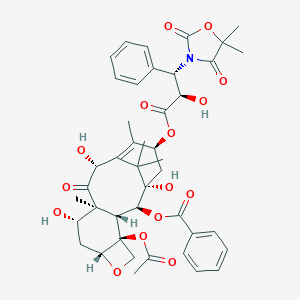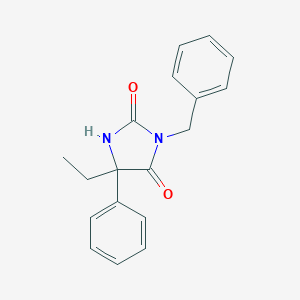
delta-12-Prostaglandin J2
Descripción general
Descripción
Delta12-Prostaglandina J2 es un derivado natural de la Prostaglandina D2. Pertenece a la familia de las prostaglandinas de ciclopentenona, que son conocidas por sus diversas actividades biológicas. Delta12-Prostaglandina J2 ha sido estudiada ampliamente por su papel en varios procesos fisiológicos, incluyendo la inflamación, la apoptosis y la diferenciación celular .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Delta12-Prostaglandina J2 se sintetiza a partir de la Prostaglandina D2 a través de una serie de reacciones de deshidratación. La síntesis implica la conversión de Prostaglandina D2 a Prostaglandina J2, que luego se somete a una deshidratación adicional para formar Delta12-Prostaglandina J2 . Las condiciones de reacción suelen implicar el uso de catalizadores ácidos o básicos suaves para facilitar el proceso de deshidratación.
Métodos de Producción Industrial
La producción industrial de Delta12-Prostaglandina J2 sigue rutas sintéticas similares a las descritas anteriormente. El proceso se optimiza para la producción a gran escala controlando parámetros de reacción como la temperatura, el pH y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Delta12-Prostaglandina J2 se somete a varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirla de nuevo en formas menos oxidadas.
Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de Delta12-Prostaglandina J2, cada uno con distintas actividades biológicas .
Aplicaciones Científicas De Investigación
Delta12-Prostaglandina J2 tiene numerosas aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de las prostaglandinas de ciclopentenona.
Biología: Desempeña un papel en las vías de señalización celular y se utiliza para estudiar las respuestas celulares al estrés y la inflamación.
Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades inflamatorias, cáncer y trastornos metabólicos.
Mecanismo De Acción
Delta12-Prostaglandina J2 ejerce sus efectos a través de múltiples mecanismos:
Interacción con proteínas celulares: Forma enlaces covalentes con sitios nucleofílicos en las proteínas diana a través de una reacción de adición de Michael.
Activación del receptor gamma activado por proliferadores de peroxisomas (PPARγ): Actúa como un ligando para PPARγ, influyendo en la expresión génica y la diferenciación celular.
Inducción de apoptosis: Puede inducir la apoptosis en ciertos tipos de células a través de la activación de caspasas.
Comparación Con Compuestos Similares
Compuestos Similares
Prostaglandina D2: El precursor de Delta12-Prostaglandina J2, involucrado en varios procesos fisiológicos.
Prostaglandina J2: Un intermedio en la síntesis de Delta12-Prostaglandina J2, con actividades biológicas similares.
15-Desoxi-Delta12,14-Prostaglandina J2: Otra prostaglandina de ciclopentenona con propiedades antiinflamatorias y anticancerígenas.
Singularidad
Delta12-Prostaglandina J2 es única debido a su estructura específica y las distintas actividades biológicas que exhibe. Su capacidad para interactuar con múltiples objetivos moleculares y vías la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319130 | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87893-54-7, 102839-03-2 | |
| Record name | Δ12-PGJ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)



